Defined (Z)-Stereochemistry Versus (E)-Isomer and Saturated Analog
The target compound possesses a defined (Z)-configuration at the exocyclic C=C bond, as confirmed by the PubChem computed descriptor 'Defined Bond Stereocenter Count: 1' and the InChI stereodescriptor '/b13-9-' [1]. In contrast, the (E)-isomer (CAS 2155840-07-4) has a different spatial orientation of the methoxycarbonyl group relative to the pyrrolidine ring. The saturated analog benzyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 137257-63-7, MW 277.31 g·mol⁻¹) lacks the α,β-unsaturated ester entirely, eliminating the capacity for Michael acceptor chemistry. The (Z)-geometry dictates the facial approach of nucleophiles in conjugate additions and the regiochemical outcome of dipolar cycloadditions; use of the (E)-isomer or the saturated analog would yield different stereoisomeric products or require fundamentally different reaction manifolds.
| Evidence Dimension | Defined bond stereocenter count (PubChem computed) |
|---|---|
| Target Compound Data | 1 defined bond stereocenter [(Z)-configuration at exocyclic C=C] |
| Comparator Or Baseline | (E)-isomer: 1 defined bond stereocenter [opposite geometry]; Saturated analog (CAS 137257-63-7): 0 defined bond stereocenters at this position |
| Quantified Difference | Qualitative difference in stereochemical identity; saturated analog is 2 Da heavier (MW 277.31 vs 275.30) due to reduction of the double bond |
| Conditions | PubChem computed properties, release 2025.09.15 [1]; ChemSrc molecular data |
Why This Matters
The (Z)-enoate geometry is a non-negotiable structural parameter for stereoselective transformations; procurement of the incorrect isomer or the saturated analog introduces a different chemical entity, invalidating published synthetic procedures and altering downstream product stereochemistry.
- [1] PubChem. (2025). Compound Summary: (Z)-Benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate, CID 59016186, Defined Bond Stereocenter Count: 1, InChI: InChI=1S/C15H17NO4/c1-19-14(17)9-13-7-8-16(10-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9-. National Center for Biotechnology Information. View Source
